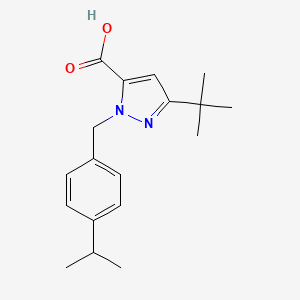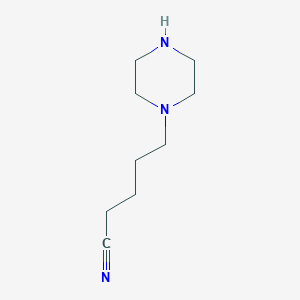
5-(Piperazin-1-yl)pentanenitrile; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dopamine D3 Receptor Ligands
“5-(Piperazin-1-yl)pentanenitrile” has been used in the design, synthesis, and evaluation of functionalized 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides as selective dopamine D3 receptor ligands . Dopamine plays a key role in normal physiological pathways in both the central nervous system and the periphery. The physiological impact of this neurotransmitter is mediated through its interaction with a family of G-protein-coupled receptors (GPCRs). These receptors are designated as D1, D2, D3, D4, and D5 and divided into two sub-families, the D1-like sub-family (D1 and D5) and D2-like sub-family (D2, D3, and D4) based on pharmacological properties, amino acid homology, and genetic organization .
Neurological Disorders
Aberrant D3 activity has been linked to multiple diseases and conditions such as depression, schizophrenia, substance use disorder, inflammatory diseases, and Parkinson’s disease (PD) . Therefore, “5-(Piperazin-1-yl)pentanenitrile” and its derivatives could potentially be used in the treatment of these disorders.
Synthetic Organic Compound
“5-(Piperazin-1-yl)pentanenitrile; 95%” is a synthetic organic compound that has gained significant attention in recent scientific research. It could be used as a building block in the synthesis of more complex organic compounds.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 5-(Piperazin-1-yl)pentanenitrile is the D3 dopamine receptor . This receptor is a part of the family of G-protein-coupled receptors (GPCRs) and plays a key role in normal physiological pathways in both the central nervous system and the periphery .
Mode of Action
5-(Piperazin-1-yl)pentanenitrile interacts with the D3 dopamine receptor, acting as a high-affinity ligand . This interaction is selective, with the compound showing a high level of selectivity for D3 over other dopamine receptors . The physiological impact of this interaction is mediated through the receptor’s role in various physiological processes .
Biochemical Pathways
The interaction of 5-(Piperazin-1-yl)pentanenitrile with the D3 dopamine receptor affects the normal operation of the mesocorticolimbic dopamine (MCL-DA) system . This system, also known as the reward system, is impacted by the compound’s suppression of dopamine transporter (DAT) activity . As a result, synaptic levels of dopamine rise, leading to an amplification of dopamine signaling .
Pharmacokinetics
The solubility of the compound is low, which may impact its bioavailability .
Result of Action
The result of 5-(Piperazin-1-yl)pentanenitrile’s action is an increase in dopamine signaling, which can create a sense of euphoria . This is particularly relevant in the context of substance use disorders, where the compound’s interaction with the D3 dopamine receptor has been identified as a potential therapeutic target .
Eigenschaften
IUPAC Name |
5-piperazin-1-ylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c10-4-2-1-3-7-12-8-5-11-6-9-12/h11H,1-3,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVCKSGRTZORPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazin-1-yl)pentanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)

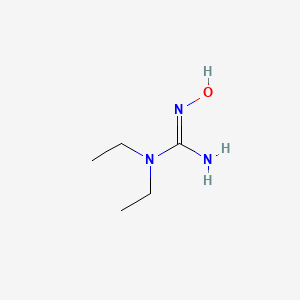

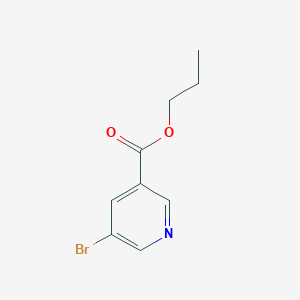

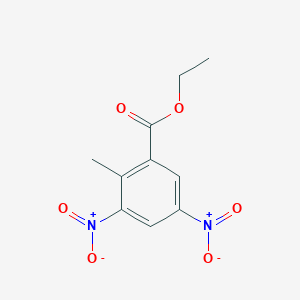
![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)



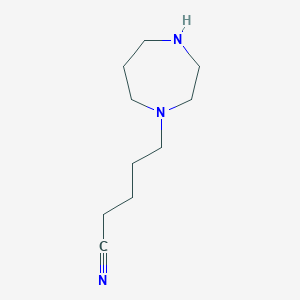
![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)
